molecular formula C8H6ClNO3 B1295273 2-(2-nitrophenyl)acetyl chloride CAS No. 22751-23-1

2-(2-nitrophenyl)acetyl chloride

Cat. No.: B1295273
CAS No.: 22751-23-1
M. Wt: 199.59 g/mol
InChI Key: BKTDBYAOZVFUNR-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a nitro group at the ortho position. This compound is primarily used in organic synthesis as an intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-nitrophenyl)acetyl chloride can be synthesized through several methods. One common route involves the reaction of o-nitrophenylacetic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of o-nitrophenylacetyl chloride and the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods

In industrial settings, the production of o-nitrophenylacetyl chloride often involves continuous flow processes to ensure safety and efficiency. The use of continuous flow reactors allows for better control over reaction conditions and minimizes the risks associated with handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-nitrophenyl)acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-nitrophenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an acylating agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-nitrophenyl)acetyl chloride is unique due to the ortho position of the nitro group, which significantly impacts its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct synthetic applications compared to its meta and para counterparts.

Properties

IUPAC Name

2-(2-nitrophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTDBYAOZVFUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177299
Record name 2-Nitrobenzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22751-23-1
Record name 2-Nitrobenzeneacetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022751231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrophenylacetyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrobenzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Nitrophenylacetic acid (15.0 g, 82.8 mmol) was dissolved in 330 mL of dichloromethane. Three drops of DMF were added, followed by dropwise addition of oxalyl chloride (14.4 mL, 165.6 mmol). The reaction was allowed to stir at ambient temperature for 3 hours, at which time the reaction was concentrated under reduced pressure to afford (2-nitrophenyl)acetyl chloride.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionylchloride (12.0 g) and 18.11 g of 2-nitrophenylacetic acid are weighed into a flask and allowed to stand at room temperature (~21°) for 16 hours. A stirring bar is added and the reaction driven to completion by warming at 35° for five additional hours until no solid is visible. To the red solution is added 5 ml benzene and the volatile material is removed with vacuum to give 2-nitrophenyacetyl chloride.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction explored in these research papers involving o-Nitrophenylacetyl chloride?

A1: The research papers primarily focus on utilizing o-Nitrophenylacetyl chloride as a reagent in amide synthesis. Specifically, it reacts with N-hydroxy-N-substituted benzamides to produce novel benzamide derivatives. [, ] These reactions are typically carried out in the presence of a base and an appropriate solvent like dichloromethane.

Q2: What spectroscopic techniques are commonly employed to characterize the products derived from reactions using o-Nitrophenylacetyl chloride?

A2: The research emphasizes the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, to confirm the structures of the synthesized compounds. [, ] Infrared (IR) spectroscopy is also frequently used to identify characteristic functional groups. Additionally, High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for further structural confirmation. []

Q3: Beyond amide synthesis, what other applications of o-Nitrophenylacetyl chloride are highlighted in the research?

A3: One study showcases the use of o-Nitrophenylacetyl chloride in a multi-step synthesis of dl-Anonaine, a methylenedioxy-aporphine alkaloid. [] This synthesis involves reacting o-Nitrophenylacetyl chloride with β-3,4-methylenedioxy-phenylethylamine, followed by a series of cyclization and reduction steps. This highlights the versatility of o-Nitrophenylacetyl chloride as a building block in complex organic synthesis.

Q4: What insights does the research provide regarding the stability or reactivity of o-Nitrophenylacetyl chloride?

A4: While the provided research focuses primarily on product characterization, one study indirectly suggests the reactivity of o-Nitrophenylacetyl chloride by converting it to 2-(2-nitrophenyl)-1-phenylethanone using benzene and aluminum chloride under ultrasonic irradiation. [] This indicates potential sensitivity to specific reaction conditions and the need for controlled environments.

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